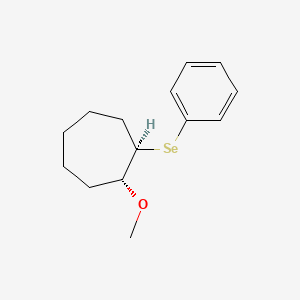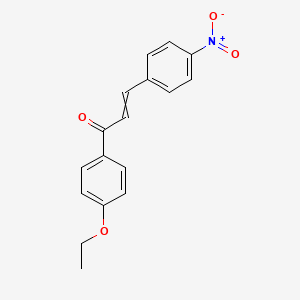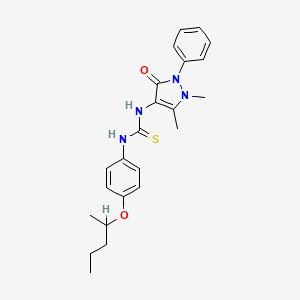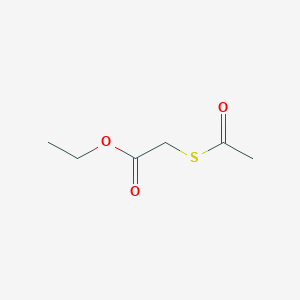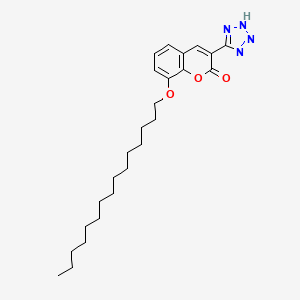
3-Methylbut-2-en-1-yl trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbut-2-en-1-yl trifluoroacetate is an organic compound with the molecular formula C7H9F3O2 It is a derivative of trifluoroacetic acid and is characterized by the presence of a trifluoroacetate group attached to a 3-methylbut-2-en-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methylbut-2-en-1-yl trifluoroacetate can be synthesized through the esterification of 3-methylbut-2-en-1-ol with trifluoroacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable method for the synthesis of such esters .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbut-2-en-1-yl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-methylbut-2-en-1-ol and trifluoroacetic acid.
Reduction: Reduction of the ester can lead to the formation of the corresponding alcohol.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-Methylbut-2-en-1-ol and trifluoroacetic acid.
Reduction: 3-Methylbut-2-en-1-ol.
Substitution: Various substituted products depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methylbut-2-en-1-yl trifluoroacetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and intermediates
Mécanisme D'action
The mechanism of action of 3-methylbut-2-en-1-yl trifluoroacetate involves its ability to act as an electrophile due to the electron-withdrawing nature of the trifluoroacetate group. This makes it reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylbut-2-en-1-yl acetate: Similar structure but with an acetate group instead of trifluoroacetate.
3-Methylbut-2-en-1-yl pivalate: Contains a pivalate group, differing in steric and electronic properties.
Prenyl acetate: Another ester with a similar prenyl group but different ester functionality
Uniqueness
3-Methylbut-2-en-1-yl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct electronic properties and reactivity compared to other esters. This makes it particularly useful in applications requiring strong electron-withdrawing groups and in reactions where selective reactivity is desired.
Propriétés
Numéro CAS |
77949-43-0 |
|---|---|
Formule moléculaire |
C7H9F3O2 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
3-methylbut-2-enyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C7H9F3O2/c1-5(2)3-4-12-6(11)7(8,9)10/h3H,4H2,1-2H3 |
Clé InChI |
FSPSFOXDJIBXAF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCOC(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


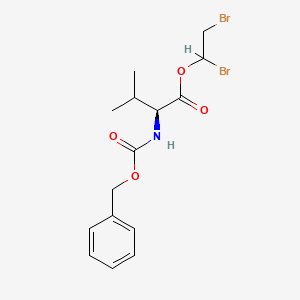

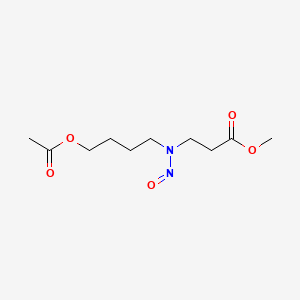
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)

![2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14448002.png)

![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)
